2-(p-Tolyl)tetrahydro-2H-pyran-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

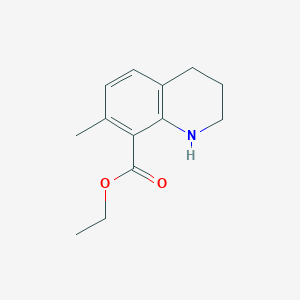

“2-(p-Tolyl)tetrahydro-2H-pyran-4-ol” is a chemical compound. It is a derivative of tetrahydropyran . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis

The molecular structure of “2-(p-Tolyl)tetrahydro-2H-pyran-4-ol” is a derivative of tetrahydropyran, which consists of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis

The 2-tetrahydropyranyl (THP) group is commonly used in organic synthesis. Specifically, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .科学的研究の応用

Electrogenerated Acid in Organic Synthesis

Electrogenerated acids (EG acids) have been demonstrated to be efficient catalysts for the protection and deprotection of alcohols with dihydropyran, illustrating a method that could potentially be applied to similar compounds like 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol for enhancing their reactivity or modifying their chemical structure for various applications (Torii et al., 1985).

Corrosion Inhibition

Pyran derivatives have been investigated for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic environments. This suggests potential industrial applications of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol in materials science and engineering to enhance the durability of metals against corrosion (Saranya et al., 2020).

Fragrance Industry Applications

The selective preparation of tetrahydro-2H-pyran derivatives, such as 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, for use in the fragrance industry highlights the potential of similar compounds in creating aromatics and flavorings. These applications leverage the unique chemical properties of tetrahydro-2H-pyran derivatives to produce compounds with desirable sensory attributes (Vyskočilová et al., 2016).

Green Chemistry Synthesis

Research into green chemistry approaches has led to the development of methods for synthesizing 4H-pyrans, including the use of glycerol as a biodegradable medium. This reflects the potential for environmentally friendly synthesis methods for compounds like 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol, aligning with sustainable chemistry practices (Safaei et al., 2012).

Catalytic and Synthetic Applications

The catalytic and synthetic applications of tetrahydro-2H-pyran derivatives in the formation of cyclic ethers and other complex molecules illustrate the versatility of these compounds in organic synthesis. This includes their use in catalyzed hydroalkoxylation reactions, which could be relevant to the synthesis and modification of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol for specific research or industrial purposes (Qian et al., 2004).

Safety and Hazards

作用機序

Mode of Action

It is known to be used as a solvent in organic synthesis , suggesting that it may interact with various organic compounds and facilitate certain chemical reactions .

Biochemical Pathways

As a solvent, it may be involved in various organic reactions, including oxidation and esterification reactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and can dissolve in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(p-Tolyl)tetrahydro-2H-pyran-4-ol. It is relatively stable under normal conditions, but it may decompose when exposed to high temperatures, sunlight, or oxygen . Therefore, it should be stored in a cool, dark place and handled with care to prevent exposure to these conditions .

特性

IUPAC Name |

2-(4-methylphenyl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-5,11-13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYILWGJBECAIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)oxan-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)